2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine
Overview
Description
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with chloromethyl, methoxypropoxy, and methyl groups
Preparation Methods
The synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine typically involves multiple steps. One common method includes the reaction of 2-chloromethylpyridine with 3-methoxypropyl bromide under basic conditions to introduce the methoxypropoxy group. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis: The methoxypropoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine can be compared with similar compounds such as:
2-(Chloromethyl)pyridine: Lacks the methoxypropoxy and methyl groups, making it less complex and potentially less versatile in its applications.
2-Methoxy-3-(3-methoxypropoxy)pyridine: Similar in structure but lacks the chloromethyl group, which is crucial for certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNCLYLFSMFQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452642 | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-20-5 | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the role of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine in the synthesis of Rabeprazole sodium?
A1: 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine serves as a crucial building block in the synthesis of Rabeprazole sodium []. It reacts with 2-mercapto-1H-benzimidazole through a condensation reaction, followed by oxidation with sodium hypochlorite and salt formation, ultimately yielding Rabeprazole sodium. This synthetic route highlights the compound's importance in producing this commercially significant antiulcer medication.
Q2: Can you describe the synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine as detailed in the research?
A2: The synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine involves a multi-step process []. It begins with 4-chloro-2,3-dimethylpyridine N-oxide reacting with 3-methoxypropanol and sodium to yield 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide. This compound then undergoes a series of reactions including acetylation, hydrolysis, and halogenation to finally produce 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This final product is then used in the synthesis of Rabeprazole sodium.
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